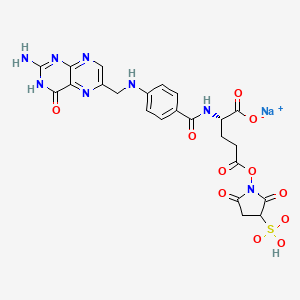![molecular formula C17H22 B14084368 {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene CAS No. 100009-23-2](/img/structure/B14084368.png)
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is a chemical compound known for its unique structure, which combines a cyclohexylidene ring with a butenyl side chain and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene typically involves the reaction of cyclohexanone with but-3-en-1-ylmagnesium bromide, followed by a Wittig reaction with benzyltriphenylphosphonium chloride. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents such as bromine or nitric acid to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific pathways influenced by the compound’s unique structure.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action for {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which can affect its interaction with molecular targets. For example, in oxidation reactions, the electron-rich double bond in the butenyl side chain can be a site of attack by oxidizing agents.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Lacks the butenyl side chain, making it less reactive in certain types of reactions.
Butylbenzene: Lacks the cyclohexylidene ring, resulting in different chemical properties.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different side chains.
Uniqueness
The uniqueness of {[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene lies in its combination of a cyclohexylidene ring with a butenyl side chain and a benzene ring. This structure provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
100009-23-2 |
|---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
(2-but-3-enylcyclohexylidene)methylbenzene |
InChI |
InChI=1S/C17H22/c1-2-3-11-16-12-7-8-13-17(16)14-15-9-5-4-6-10-15/h2,4-6,9-10,14,16H,1,3,7-8,11-13H2 |
InChI Key |
DDXJSRTURPHPMA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCC1=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


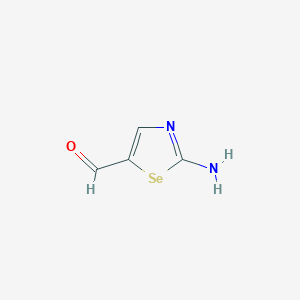

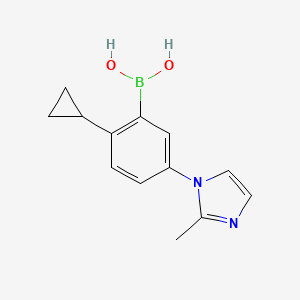
![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)

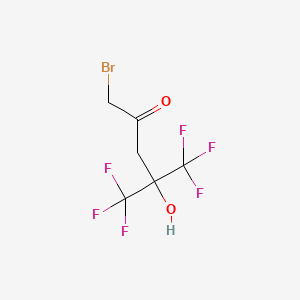
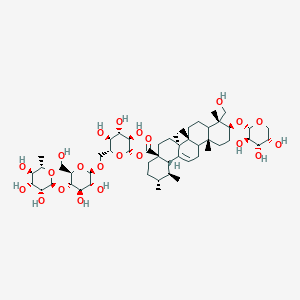
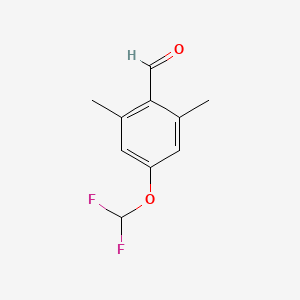
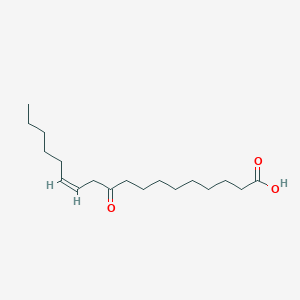
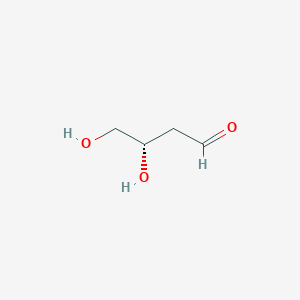
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

